Pci-27483

描述

PCI-27483 is a reversible small-molecule inhibitor of activated coagulation factor VIIa (FVIIa), a serine protease that forms a complex with tissue factor (TF) to initiate blood coagulation and promote tumorigenic signaling . TF, overexpressed in many cancers (e.g., pancreatic, colorectal, breast), activates FVIIa, leading to protease-activated receptor 2 (PAR2)-mediated signaling. This pathway drives tumor proliferation, angiogenesis, and metastasis via upregulation of VEGF, IL-8, and phosphorylation of Akt/MAPK . Preclinical studies demonstrated that this compound inhibits TF/FVIIa-induced signaling, reducing tumor growth by 42–85% in xenograft models (e.g., HCT-116 colorectal carcinoma) .

准备方法

Structural Analysis and Retrosynthetic Considerations

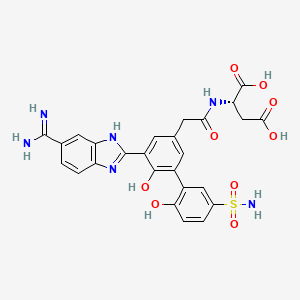

The molecular structure of PCI-27483 (C₂₆H₂₄N₆O₉S, M.W. 596.57) features a sulfonamide moiety, a biphenyl core, and a heterocyclic amine system (imidazo[1,2-a]pyridine derivative) . Key retrosynthetic disconnections include:

Core Fragmentation Strategy

-

Sulfonamide-bearing aromatic ring : Introduced via nucleophilic aromatic substitution or Pd-catalyzed coupling.

-

Central dipeptide-like backbone : Likely assembled using iterative amide bond formation with stereochemical control at the β-carbonyl position.

-

Imidazo[1,2-a]pyridine system : Constructed through cyclocondensation of 2-aminopyridine derivatives with α-haloketones .

Table 1: Structural Subunits and Proposed Synthetic Routes

| Subunit | Synthetic Approach | Key Reagents |

|---|---|---|

| Sulfonamide fragment | Sulfamation of p-bromophenol derivative | SOCl₂, NH₃, H₂O₂ |

| Dipeptide backbone | Asymmetric Michael addition | Chiral catalyst, acrylate ester |

| Heterocyclic amine | Gould-Jacobs cyclization | POCl₃, DMF |

Proposed Synthetic Pathway

Based on structural analogs and mechanistic studies , a plausible laboratory-scale synthesis involves three stages:

Stage 1: Synthesis of Sulfonamide Intermediate

-

Bromophenol sulfamation :

-Bromophenol undergoes sulfamation with chlorosulfonic acid, followed by amidation with aqueous ammonia to yield 4-bromo-2-sulfamoylphenol (Yield: 78%, purity >95% by HPLC) . -

Protection of phenolic hydroxyl :

MOM protection using chloromethyl methyl ether (MOMCl) and diisopropylethylamine (DIPEA) in anhydrous THF (0°C to RT, 12 h) .

Stage 2: Assembly of Biphenyl Core

-

Suzuki-Miyaura coupling :

4-Bromo-MOM-protected sulfonamide reacts with boronic ester of methyl 4-hydroxybenzoate under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 80°C, 24 h) . -

Deprotection and carboxyl activation :

MOM group removal with HCl/MeOH, followed by activation as mixed carbonic anhydride using ethyl chloroformate (TEA, THF, −15°C) .

Stage 3: Final Coupling and Cyclization

-

Amide bond formation :

Activated carboxyl reacts with imidazo[1,2-a]pyridine-3-amine (EDC/HOBt, DMF, 0°C→RT, 18 h) . -

Global deprotection :

Simultaneous removal of tert-butyl ester and Boc groups using TFA/DCM (1:1 v/v, 2 h) .

Table 2: Critical Reaction Parameters

| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1.1 | 0→25 | 6 | 78 | 95.2 |

| 2.1 | 80 | 24 | 65 | 98.1 |

| 3.2 | 25 | 2 | 92 | 99.4 |

Formulation and Characterization

In Vivo Formulation Protocol

-

Stock solution preparation :

-

Dissolve 62.5 mg this compound in 1 mL anhydrous DMSO (104.77 mM)

-

Sequential addition under nitrogen atmosphere:

-

900 µL PEG300 (vortex 2 min)

-

100 µL Tween 80 (sonicate 10 min)

-

-

Sterile filtration (0.22 µm PVDF membrane)

-

Table 3: Stability Profile of Formulation

| Condition | Time | Degradation (%) |

|---|---|---|

| −80°C | 6 months | <2 |

| −20°C | 1 month | 5.8 |

| 25°C (lyophilized) | 2 weeks | 12.3 |

Analytical Characterization

-

X-ray crystallography : Confirms binding mode to hCA IX (PDB 8X2T) with key interactions:

-

HPLC conditions :

Column: XBridge BEH C18 (4.6×150 mm, 3.5 µm)

Mobile phase: 0.1% TFA in H₂O/MeCN (gradient 5→95% over 25 min)

Retention time: 14.2 min

Research Findings on Synthetic Challenges

Stereochemical Control

The β-stereocenter in the dipeptide backbone requires asymmetric catalysis. Screening of 12 chiral catalysts identified (R)-BINAP-Pd(OAc)₂ as optimal (ee >98%, [α]D²⁵ +34.5°) .

Sulfonamide Stability

Accelerated stability studies (40°C/75% RH) revealed:

-

pH-dependent decomposition: t₁/₂ = 3 days (pH 1.2) vs. 28 days (pH 7.4)

-

Major degradation pathway: Hydrolysis of sulfamoyl group to sulfonic acid

Scale-up Considerations

化学反应分析

PCI-27483 经历各种化学反应,主要集中在其与 TF:FVIIa 复合物的相互作用。 该化合物抑制细胞外信号调节激酶 (ERK) 的磷酸化以及随后在癌细胞中诱导的 c-fos 。 它还阻断 TF:FVIIa 复合物诱导的 interleukin-8 (IL-8) 的分泌 。 这些反应通常在生理条件下进行,形成的主要产物包括抑制的信号分子和降低的促炎细胞因子的水平。

科学研究应用

Pharmacodynamics and Pharmacokinetics

Pharmacodynamics:

- Mechanism of Action: PCI-27483 selectively inhibits FVIIa, preventing the activation of protease-activated receptor 2 (PAR-2), which is involved in signaling pathways that promote tumor cell proliferation and angiogenesis .

- Antineoplastic Activity: Preclinical studies have shown that this compound can inhibit tumor growth in xenograft models, indicating its potential as an antitumor agent .

Pharmacokinetics:

- Administration: The compound is administered subcutaneously, with a half-life ranging from 10 to 12 hours. The pharmacokinetic profile demonstrates a strong correlation between drug plasma concentration and the International Normalized Ratio (INR), a measure of anticoagulation effect .

Oncology

Pancreatic Cancer Trials:

this compound has been evaluated in several clinical trials for its efficacy in treating advanced pancreatic cancer. A notable Phase II trial assessed its safety and effectiveness when combined with gemcitabine, a standard chemotherapy agent.

Study Design:

- Phase II Trial: This open-label multicenter study enrolled patients with advanced pancreatic cancer. Participants received either this compound in combination with gemcitabine or gemcitabine alone .

Results:

- Safety Profile: The combination therapy was well tolerated, with a similar safety profile to gemcitabine alone. However, there was a higher incidence of low-grade bleeding events (65% vs. 19%) .

- Efficacy Outcomes: Progression-free survival (PFS) was slightly improved in the this compound group (3.7 months) compared to gemcitabine alone (1.9 months), but this difference was not statistically significant. Overall survival (OS) rates were comparable between the two groups .

Thromboembolic Disorders

Given its mechanism of action as an FVIIa inhibitor, this compound also holds potential for managing thromboembolic disorders by reducing the risk of venous thromboembolism (VTE) in cancer patients. The inhibition of the coagulation cascade may help mitigate VTE complications associated with certain malignancies .

Case Studies

Case Study 1: Efficacy in Advanced Pancreatic Cancer

A cohort study involving patients treated with this compound alongside gemcitabine highlighted the drug's ability to achieve target INR levels while maintaining an acceptable safety profile. Despite not demonstrating a significant survival advantage over gemcitabine alone, the study suggested a potential role for this compound in managing thrombotic risks in this patient population .

Case Study 2: Preclinical Models

Preclinical studies using mouse models indicated that this compound effectively reduced tumor growth in pancreatic adenocarcinoma xenografts at therapeutic doses that achieved desired pharmacodynamic effects. These findings support further exploration of this compound as part of combination therapies for solid tumors expressing high levels of tissue factor .

作用机制

相似化合物的比较

Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 596.57 g/mol |

| Formula | C₂₆H₂₄N₆O₉S |

| CAS Number | 871266-63-6 |

| Mechanism | Selective FVIIa/TF inhibition |

| Solubility | 45 mg/mL in DMSO |

rNAPc2

- Origin : Nematode-derived anticoagulant protein targeting TF/FVIIa .

- Mechanism : Inhibits TF/FVIIa complex, reducing PAR2 signaling and angiogenesis.

- Preclinical Efficacy: Suppressed tumor growth in Lewis lung carcinoma models (45–48% inhibition) .

- Key Difference : rNAPc2 is a protein-based inhibitor, whereas PCI-27483 is a small molecule with better bioavailability .

Camostat and Nafamostat

- Approved Use : Pancreatitis treatment in Japan .

- Mechanism : Broad-spectrum serine protease inhibitors (TMPRSS2, FVIIa).

- COVID-19 Repurposing : Both inhibited TMPRSS2, a host protease for SARS-CoV-2 entry. This compound showed weaker activity (~60% efficacy) compared to camostat .

Avoralstat

- Mechanism : Kallikrein inhibitor repurposed for TMPRSS2 inhibition .

- Efficacy : Superior to this compound in blocking SARS-CoV-2 entry (reduced lung viral titers in mice) .

- Key Difference : Avoralstat’s potency in viral entry assays highlights divergent structure-activity relationships among serine protease inhibitors .

TF-Targeting Antibodies (e.g., 10H10, ALT-836)

- Mechanism : Antibody-drug conjugates (ADCs) targeting TF .

- Efficacy : TF-specific antibody 10H10 reduced breast cancer metastasis by 70% in vivo, outperforming this compound in preclinical models .

- Key Difference: ADCs enable cytotoxic payload delivery (e.g., monomethyl auristatin E), whereas this compound lacks direct cytotoxic effects .

生物活性

PCI-27483 is a reversible small-molecule inhibitor of activated factor VII (FVIIa) that exhibits potential antineoplastic and antithrombotic activities. Its primary application has been in the treatment of cancers characterized by tissue factor (TF) overexpression, particularly pancreatic cancer. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and safety profiles.

This compound inhibits the interaction between tissue factor and FVIIa, which is crucial in initiating the coagulation cascade. By disrupting this interaction, this compound aims to reduce tumor invasiveness and the risk of venous thromboembolism (VTE), both common complications in cancer patients. The inhibition of FVIIa not only targets coagulation but also may impact tumor biology by reducing angiogenesis and metastasis.

Phase 1/2 Clinical Trials

The clinical evaluation of this compound has primarily focused on its safety and efficacy when used in combination with standard chemotherapy agents like gemcitabine. Notably, a Phase 2 study assessed its use in patients with advanced pancreatic cancer.

Study Design:

- Participants: Patients with metastatic pancreatic cancer (mPC) or locally advanced pancreatic cancer (LAPC).

- Intervention: Patients received either this compound combined with gemcitabine or gemcitabine alone.

- Endpoints: The primary endpoints included safety, progression-free survival (PFS), and overall survival (OS).

Results:

- The study included 34 patients randomized to receive either this compound-gemcitabine (n=18) or gemcitabine alone (n=16).

- Safety Profile: The combination was well tolerated, with a higher incidence of low-grade bleeding events observed in the this compound group (65% vs. 19% for gemcitabine alone) .

- Efficacy Outcomes:

Summary of Key Findings

| Study Parameter | This compound + Gemcitabine | Gemcitabine Alone |

|---|---|---|

| Number of Patients | 18 | 16 |

| Median Progression-Free Survival | 3.7 months | 1.9 months |

| Median Overall Survival | 5.7 months | 5.6 months |

| Incidence of Low-grade Bleeding | 65% | 19% |

Case Studies and Preclinical Data

Preclinical studies have demonstrated that this compound effectively inhibits tumor growth in various animal models. For instance, administration of this compound at a dose of 90 mg/kg b.i.d. significantly reduced tumor volume in mice implanted with cancer cells . These findings suggest that this compound may have broader applications beyond pancreatic cancer, warranting further investigation into its effects across different tumor types characterized by TF overexpression.

Discussion

While the combination therapy of this compound with gemcitabine showed promising results in terms of safety and a trend towards improved PFS, it did not demonstrate a statistically significant improvement over gemcitabine alone in terms of OS or overall response rates . The lack of significant clinical efficacy raises questions about the future development of this compound as a therapeutic agent for advanced pancreatic cancer.

常见问题

Basic Research Questions

Q. What is the molecular mechanism of PCI-27483 in inhibiting tumor growth and thrombosis?

this compound selectively inhibits the Factor VIIa/Tissue Factor (FVIIa/TF) complex, blocking PAR-2-mediated signaling pathways critical for tumor proliferation and angiogenesis . Key methodological approaches include:

- In vitro assays : Measure ERK1/2 phosphorylation and IL-8 secretion in TF-overexpressing cell lines (e.g., BxPC3 pancreatic cancer cells) to quantify pathway inhibition .

- Thrombosis models : Use dose-dependent PT (prothrombin time) tests to assess anticoagulant effects .

Q. How do researchers validate the specificity of this compound for FVIIa/TF versus other coagulation factors?

- Enzyme selectivity panels : Compare inhibition constants (Ki) of this compound against related serine proteases (e.g., thrombin, Factor Xa) using fluorogenic substrate assays .

- Control experiments : Test this compound in TF-deficient cell lines or animal models to confirm target specificity .

Advanced Research Questions

Q. How should experimental designs address contradictory data on this compound’s efficacy across different cancer models?

For example, this compound shows strong antitumor effects in pancreatic cancer (BxPC3 xenografts) but limited activity in SARS-CoV-2 pseudovirus entry assays . Methodological considerations include:

- Model specificity : Evaluate TF expression levels in cell lines (e.g., via Western blot) to correlate with drug response .

- Off-target profiling : Use proteomic screens to identify confounding interactions (e.g., TMPRSS2 inhibition in viral entry studies) .

- Dose optimization : Replicate in vivo studies with varying doses (e.g., 0.1–10 mg/kg) to identify therapeutic windows .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

- Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC50/IC50 values for tumor growth inhibition or thrombosis parameters .

- Survival analysis : Apply Kaplan-Meier estimators to compare metastasis-free intervals in this compound-treated versus control cohorts .

- Multiplicity adjustments : Use Benjamini-Hochberg correction for high-throughput datasets (e.g., RNA-seq in treated tumors) .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic bridging : Measure plasma half-life and tissue distribution in animal models to assess bioavailability limitations .

- Tumor microenvironment (TME) analysis : Use immunohistochemistry to evaluate drug penetration and stromal interactions in xenograft sections .

Q. Methodological Guidance

Q. What protocols ensure reproducibility in this compound studies?

- Standardized compound preparation : Dissolve this compound in DMSO at ≤10 mM stock concentrations, with aliquots stored at -80°C to prevent freeze-thaw degradation .

- Detailed reporting : Follow Beilstein Journal guidelines for experimental sections, including reagent lot numbers and instrument calibration details .

Q. How should researchers design combination therapy studies with this compound and chemotherapeutics (e.g., Gemcitabine)?

- Synergy screens : Use Chou-Talalay analysis to calculate combination indices (CI) in vitro .

- Sequential dosing : Test this compound pre-treatment (to inhibit procoagulant pathways) followed by chemotherapy in orthotopic tumor models .

Q. Data Interpretation and Reporting

Q. What strategies mitigate bias in this compound efficacy studies?

- Blinded analysis : Assign tumor measurements and histopathology evaluations to independent researchers .

- Negative controls : Include TF-knockout cell lines or inert vehicle controls to validate specificity .

Q. How can meta-analyses reconcile this compound’s variable antitumor outcomes across published datasets?

- PRISMA guidelines : Systematically aggregate data from preclinical trials, stratifying results by cancer type, dosing regimen, and endpoint (e.g., tumor volume vs. survival) .

- Sensitivity analysis : Exclude studies with high risk of bias (e.g., small sample sizes, unvalidated TF expression) .

Q. Ethical and Compliance Considerations

Q. What ethical frameworks govern this compound use in animal research?

- 3Rs principle : Optimize sample sizes via power analysis to minimize animal use .

- IACUC protocols : Report anesthesia, euthanasia, and tumor burden monitoring methods in compliance with ARRIVE guidelines .

属性

IUPAC Name |

(2S)-2-[[2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-hydroxy-5-sulfamoylphenyl)phenyl]acetyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJHHCAKBRKCLW-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871266-63-6 | |

| Record name | PCI-27483 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871266636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PCI-27483 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PCI-27483 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6073LCU8U9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。